molecular formula C19H23N7O B15109172 (2-Methoxyethyl)[2-(4-phenylpiperazinyl)pteridin-4-yl]amine

(2-Methoxyethyl)[2-(4-phenylpiperazinyl)pteridin-4-yl]amine

Cat. No.: B15109172
M. Wt: 365.4 g/mol
InChI Key: MYXCOBRWHJCBIH-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)[2-(4-phenylpiperazinyl)pteridin-4-yl]amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pteridine core, which is a bicyclic heterocycle, and is substituted with a phenylpiperazine moiety and a methoxyethyl group. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of (2-Methoxyethyl)[2-(4-phenylpiperazinyl)pteridin-4-yl]amine typically involves multi-step organic reactionsThe final step involves the attachment of the methoxyethyl group under controlled conditions to ensure the desired product is obtained with high purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and efficiency in the production process .

Chemical Reactions Analysis

(2-Methoxyethyl)[2-(4-phenylpiperazinyl)pteridin-4-yl]amine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

(2-Methoxyethyl)[2-(4-phenylpiperazinyl)pteridin-4-yl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)[2-(4-phenylpiperazinyl)pteridin-4-yl]amine involves its interaction with specific molecular targets. One of the primary targets is the alpha1-adrenergic receptor, where it acts as an antagonist. This interaction inhibits the receptor’s activity, leading to various physiological effects such as vasodilation and reduced blood pressure . The compound may also interact with other receptors and enzymes, contributing to its diverse biological activities .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H23N7O

Molecular Weight

365.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine

InChI

InChI=1S/C19H23N7O/c1-27-14-9-22-18-16-17(21-8-7-20-16)23-19(24-18)26-12-10-25(11-13-26)15-5-3-2-4-6-15/h2-8H,9-14H2,1H3,(H,21,22,23,24)

InChI Key

MYXCOBRWHJCBIH-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NC(=NC2=NC=CN=C21)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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